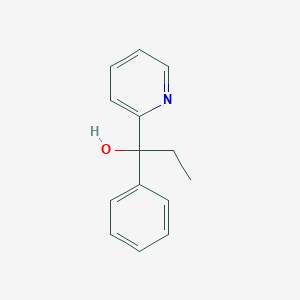

1-Phenyl-1-pyridin-2-ylpropan-1-ol

Description

1-Phenyl-1-pyridin-2-ylpropan-1-ol is a tertiary alcohol featuring a phenyl group and a pyridin-2-yl substituent attached to the same carbon atom of a propanol backbone. Its molecular formula is C₁₄H₁₅NO (calculated molecular weight: 213.28 g/mol).

Properties

CAS No. |

52100-47-7 |

|---|---|

Molecular Formula |

C14H15NO |

Molecular Weight |

213.27 g/mol |

IUPAC Name |

1-phenyl-1-pyridin-2-ylpropan-1-ol |

InChI |

InChI=1S/C14H15NO/c1-2-14(16,12-8-4-3-5-9-12)13-10-6-7-11-15-13/h3-11,16H,2H2,1H3 |

InChI Key |

WZNNOTSNAIGFJA-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=CC=C1)(C2=CC=CC=N2)O |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C2=CC=CC=N2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of 1-Phenyl-1-pyridin-2-ylpropan-1-ol and Related Compounds

Critical Analysis of Structural and Functional Differences

Heterocyclic Influence: Pyridine vs. Piperazine: The compound in features a piperazine ring, which provides two basic nitrogen atoms, significantly altering solubility and reactivity compared to pyridine or pyrrolidine derivatives.

Functional Group Impact: The 2-amino-5-fluoro substitution in introduces hydrogen-bonding capacity and electron-withdrawing effects, which could modulate binding affinity in medicinal chemistry contexts.

Research Findings and Implications

- Stereospecific Synthesis : The high diastereomeric ratio (6:1) in underscores the importance of reaction conditions in controlling stereochemical outcomes for complex analogs.

- Purity and Stability : The >98% purity of (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol suggests robust synthetic protocols, though its oily form may limit crystalline applications.

- Biological Relevance : Piperazine and pyridine derivatives are common in pharmaceuticals (e.g., antihistamines, kinase inhibitors), implying that the target compound’s pyridin-2-yl group could offer unique binding profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.